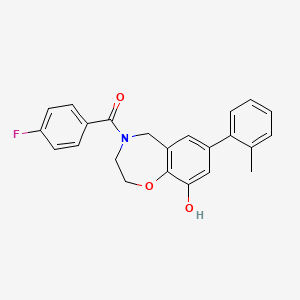![molecular formula C21H15BrClNO4 B5318931 furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5318931.png)
furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is a complex organic compound that features a furan ring, a bromobenzoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromobenzoyl group: This step might involve the acylation of an amine precursor with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the prop-2-enoate linkage: This could be done through a condensation reaction between the furan-2-ylmethyl amine and a chlorophenyl acetic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The bromobenzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds with similar furan-based structures.
Bromobenzoyl derivatives: Compounds featuring the bromobenzoyl group.
Chlorophenyl derivatives: Compounds with the chlorophenyl group.
Uniqueness
Furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is unique due to the combination of these functional groups, which may confer specific chemical reactivity and biological activity not seen in other compounds.
Properties
IUPAC Name |
furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4/c22-16-4-1-3-15(12-16)20(25)24-19(11-14-6-8-17(23)9-7-14)21(26)28-13-18-5-2-10-27-18/h1-12H,13H2,(H,24,25)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYNKODLYUTLJ-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![7-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318868.png)
![MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5318869.png)
![5-{[benzyl(methyl)amino]methyl}-N-(3-hydroxy-1-methylpropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5318874.png)
![ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5318881.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5318888.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5318896.png)

![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5318913.png)

![2-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B5318928.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B5318938.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-ynamide](/img/structure/B5318945.png)
